
4-Methyloxane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyloxane-3,5-dione is an organic compound with the molecular formula C₆H₈O₃. It is also known by its IUPAC name, 4-methyl-oxacyclohexan-3,5-dione. This compound is characterized by a six-membered ring structure containing an oxygen atom and two ketone groups at the 3rd and 5th positions. It is a versatile compound with various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
4-Methyloxane-3,5-dione can be synthesized through several methods. One common synthetic route involves the cyclization of 4-methyl-1,3-dioxane-5-one under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, this compound can be produced through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a suitable catalyst. The reactants are fed into the reactor at controlled rates, and the product is continuously collected. This approach allows for efficient large-scale production of the compound.
化学反応の分析
Types of Reactions
4-Methyloxane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-Methyloxane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyloxane-3,5-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or DNA, potentially altering their function. The specific pathways involved depend on the context of its use, such as in antimicrobial or anticancer applications.
類似化合物との比較
4-Methyloxane-3,5-dione can be compared with other similar compounds, such as:
4-Methyloxane-2,6-dione: This compound has a similar structure but differs in the position of the ketone groups.
4-Methyloxane-4-carbaldehyde: This compound contains an aldehyde group instead of ketone groups.
4-Methyloxane-2,4-diol: This compound has hydroxyl groups instead of ketone groups.
特性
CAS番号 |
61363-57-3 |
|---|---|
分子式 |
C6H8O3 |
分子量 |
128.13 g/mol |
IUPAC名 |
4-methyloxane-3,5-dione |
InChI |
InChI=1S/C6H8O3/c1-4-5(7)2-9-3-6(4)8/h4H,2-3H2,1H3 |
InChIキー |
NWCCMARERUSRSF-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)COCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



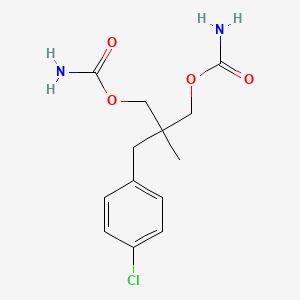
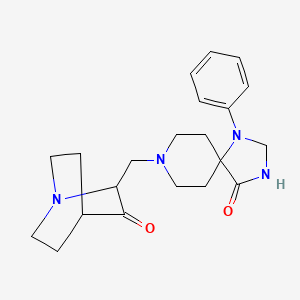
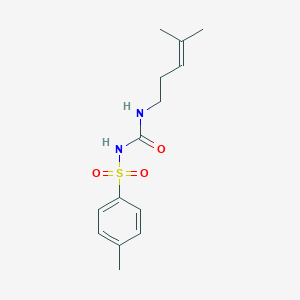
![n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline](/img/structure/B12797614.png)


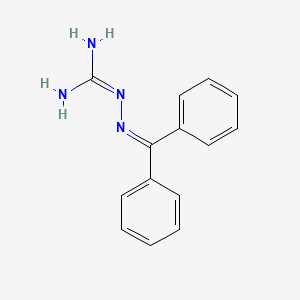
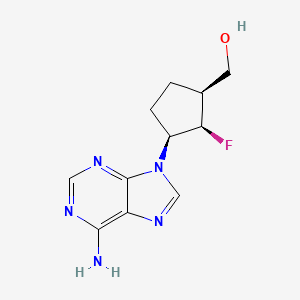



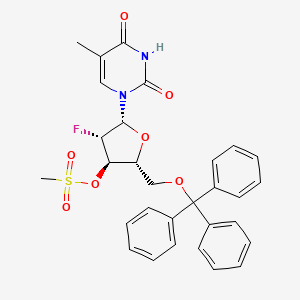
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
